N-{2-bromo-5-[(E)-(hydroxyimino)methyl]pyridin-3-yl}-2,2-dimethylpropanamide
Description
N-{2-bromo-5-[(E)-(hydroxyimino)methyl]pyridin-3-yl}-2,2-dimethylpropanamide is a chemical compound with a molecular formula of C11H14BrN3O2 and a molecular weight of 300.15 g/mol . This compound is characterized by the presence of a bromine atom, a hydroxyimino group, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Properties
IUPAC Name |
N-[2-bromo-5-(hydroxyiminomethyl)pyridin-3-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O2/c1-11(2,3)10(16)15-8-4-7(6-14-17)5-13-9(8)12/h4-6,17H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPCJOHCTBBFPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=CC(=C1)C=NO)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-bromo-5-[(E)-(hydroxyimino)methyl]pyridin-3-yl}-2,2-dimethylpropanamide involves several steps:
Bromination: The starting material, pyridine, undergoes bromination using hydrobromic acid to introduce a bromine atom at the 2-position.
Hydroxyimino Group Introduction: The brominated pyridine is then subjected to a hydroxylation reaction to introduce the hydroxyimino group at the 5-position.
Amidation: Finally, the compound is reacted with 2,2-dimethylpropanamide to form the desired product.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-bromo-5-[(E)-(hydroxyimino)methyl]pyridin-3-yl}-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyimino group can undergo oxidation or reduction to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation and Reduction: Products include oximes, amines, or other functionalized pyridines.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
N-{2-bromo-5-[(E)-(hydroxyimino)methyl]pyridin-3-yl}-2,2-dimethylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-bromo-5-[(E)-(hydroxyimino)methyl]pyridin-3-yl}-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)-pivalamide
- N-(2-Chloro-6-iodo-4-(trimethylsilyl)pyridin-3-yl)-pivalamide
- N-(3-(3-(tert-Butyldimethylsilyloxy)propyl)pyridin-2-yl)pivalamide
Uniqueness
N-{2-bromo-5-[(E)-(hydroxyimino)methyl]pyridin-3-yl}-2,2-dimethylpropanamide is unique due to the presence of both a bromine atom and a hydroxyimino group, which confer distinct reactivity and potential biological activity compared to similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
